N-[2-(4-fluorophenoxy)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide
Description
The compound N-[2-(4-fluorophenoxy)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide features a propanamide backbone with two distinct substituents:
- A 4-fluorophenoxy ethyl group attached to the amide nitrogen.
- A 1,3,5-trimethylpyrazole moiety at the propanamide’s β-position.
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2/c1-12-16(13(2)21(3)20-12)8-9-17(22)19-10-11-23-15-6-4-14(18)5-7-15/h4-7H,8-11H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNIEUNFUVMBHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)NCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-fluorophenoxy)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure
The compound can be described by the following chemical structure:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Preliminary studies suggest that it may act on pathways involved in inflammation and cancer cell proliferation. The pyrazole moiety is known for its ability to modulate various signaling pathways, including those related to cyclooxygenase (COX) enzymes and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which are critical in inflammatory responses and cancer progression.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro assays have shown that it exhibits significant cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 3.79 | |
| SF-268 (Brain Cancer) | 12.50 | |
| NCI-H460 (Lung Cancer) | 42.30 |
The mechanism involves induction of apoptosis and inhibition of cell proliferation, which was confirmed through flow cytometry and Western blot analyses showing increased levels of pro-apoptotic markers.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. It was found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential role in treating inflammatory diseases.
Case Studies
A notable study investigated the compound's effects on tumor growth in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed decreased cell proliferation and increased apoptosis in treated tumors.
Comparison with Similar Compounds
Key Observations :
- Unlike 3 , which uses a diazenyl linker for conjugation, the target’s ethyl spacer provides flexibility, possibly optimizing receptor binding .
2.2. Fluorinated Aromatic Systems
Fluorine substitution is critical for metabolic stability and electronic effects:
Key Observations :
- The target’s ethyl linker reduces steric constraints compared to the direct fluorophenyl attachment in ’s carbothioamide .
- Fluorine’s electron-withdrawing effect may stabilize the amide bond, similar to compound 3 .
2.3. Pyrazole-Based Modifications
The 1,3,5-trimethylpyrazole group distinguishes the target from other pyrazole derivatives:
Preparation Methods
Nucleophilic Substitution Route
4-Fluorophenol reacts with 2-chloroethylamine hydrochloride in the presence of a base (e.g., K₂CO₃) to yield 2-(4-fluorophenoxy)ethylamine. This one-pot reaction typically employs polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 12–24 hours.
Reaction Scheme:
Optimization Data:
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 24 | 65 |
| NaH | THF | 60 | 18 | 58 |
| Cs₂CO₃ | Acetone | 70 | 20 | 62 |
Reductive Amination Alternative
Alternatively, 4-fluorophenoxyacetaldehyde undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol, achieving moderate yields (50–60%).
Synthesis of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanoic Acid
Pyrazole Ring Formation
The 1,3,5-trimethylpyrazole moiety is synthesized via cyclocondensation of acetylacetone with methylhydrazine in acetic acid. Subsequent Friedel-Crafts alkylation introduces the propanoic acid chain.
Reaction Scheme:
Key Parameters:
-
Alkylation: AlCl₃ catalyst, dichloroethane, 40°C, yield: 70%.
Amide Bond Formation Strategies
Acyl Chloride-Mediated Coupling
The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with 2-(4-fluorophenoxy)ethylamine in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
Reaction Conditions:
Carbodiimide-Based Coupling
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF enhances coupling efficiency, particularly for sterically hindered amines.
Optimization Data:
| Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 82 |
| DCC/DMAP | CH₂Cl₂ | 0 | 68 |
| HATU | DMF | 25 | 88 |
Purification and Characterization
Chromatographic Purification
Crude product purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields >95% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.12 (d, J = 8.8 Hz, 2H, aromatic F-C₆H₄), 6.90 (d, J = 8.8 Hz, 2H), 3.85 (t, J = 6.0 Hz, 2H, OCH₂), 3.40 (q, 2H, NHCH₂), 2.70 (t, J = 7.2 Hz, 2H, CH₂CO), 2.30 (s, 6H, pyrazole-CH₃), 2.10 (s, 3H, pyrazole-CH₃).
-
¹³C NMR : δ 172.5 (CONH), 162.0 (C-F), 148.2 (pyrazole-C), 115.8 (aromatic C-F).
-
HRMS : m/z calculated for C₁₉H₂₃FN₃O₂ [M+H]⁺: 360.1821; found: 360.1818.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
